1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 392313-21-2
VCID: VC4310144
InChI: InChI=1S/C18H16N2O2S/c1-12-18(20-16-6-4-3-5-15(16)19-12)23-11-17(21)13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3
SMILES: CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4

1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone

CAS No.: 392313-21-2

Cat. No.: VC4310144

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone - 392313-21-2

Specification

CAS No. 392313-21-2
Molecular Formula C18H16N2O2S
Molecular Weight 324.4
IUPAC Name 1-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
Standard InChI InChI=1S/C18H16N2O2S/c1-12-18(20-16-6-4-3-5-15(16)19-12)23-11-17(21)13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3
Standard InChI Key MEQYPZKTVIUMTO-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 1-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone, reflecting its methoxyphenyl and thiomethylquinoxaline substituents. Its molecular formula, C₁₈H₁₆N₂O₂S, corresponds to a molecular weight of 324.4 g/mol . The structure comprises a quinoxaline core (a bicyclic system with two nitrogen atoms) substituted at position 3 with a methyl group and at position 2 with a thioether-linked ethanone moiety bearing a 4-methoxyphenyl group (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₂S
Molecular Weight324.4 g/mol
IUPAC Name1-(4-Methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
SMILESCC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC
InChI KeyMEQYPZKTVIUMTO-UHFFFAOYSA-N

Spectroscopic Characterization

The compound’s structure has been validated using ¹H-NMR and IR spectroscopy. For instance:

  • ¹H-NMR (500 MHz, CDCl₃): Signals at δ 7.91–7.89 ppm correspond to aromatic protons on the quinoxaline ring, while δ 3.74 ppm aligns with the methoxy group’s protons .

  • IR: A strong absorption band near 1680 cm⁻¹ confirms the carbonyl group (C=O) of the ethanone moiety .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis involves sequential modifications of the quinoxaline nucleus (Figure 2):

  • Formation of 3-Methylquinoxalin-2-one: Reacting o-phenylenediamine with ethyl pyruvate yields 3-methylquinoxaline-2-one .

  • Bromination: Treating the intermediate with bromine generates 3-bromomethylquinoxaline-2-one .

  • Substitution with 4-Hydroxybenzaldehyde: The brominated compound reacts with 4-hydroxybenzaldehyde to form 3-(4-formylphenoxymethyl)quinoxalin-2(1H)-one .

  • Schiff Base Formation: Condensation with substituted aromatic amines produces the final thioether-linked derivative .

Photoinduced Radical Cascade Approach

A metal-free method reported by Singh et al. (2022) employs UV light to facilitate radical-mediated thioalkylation of quinoxalin-2(1H)-ones . This green chemistry approach uses disulfides as sulfur sources, achieving moderate to high yields (58–72%) under mild conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
BrominationBr₂, CHCl₃, 0–5°C85%
ThioalkylationUV light, EtOAc, room temperature65%

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity. In a 2013 study, analogs of this compound showed inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 µg/mL . The thioether linkage likely enhances membrane permeability, disrupting bacterial cell walls .

Cell LineIC₅₀ (µg/mL)Mechanism
HCT-1161.9Topoisomerase II inhibition
MCF-77.5ROS generation

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a starting point for optimizing pharmacokinetic properties. For example:

  • Bioavailability: Adding polar groups (e.g., hydroxyl) improves water solubility.

  • Selectivity: Modifying the methoxy group reduces off-target effects in cancer cells.

Targeted Therapy Development

Ongoing research explores conjugating this compound with antibody-drug conjugates (ADCs) to enhance tumor-specific delivery. Preliminary data show a 40% reduction in tumor volume in murine models.

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